Cas no 67608-60-0 (2-(2-hydroxyphenyl)benzaldehyde)

2-(2-Hydroxyphenyl)benzaldehyde is a versatile organic compound featuring both aldehyde and phenolic functional groups, making it valuable in synthetic chemistry applications. Its structure enables chelation with metal ions, which is useful in catalysis and coordination chemistry. The compound serves as a key intermediate in the synthesis of heterocyclic compounds, including benzoxazoles and Schiff bases, due to its reactive aldehyde group and ortho-hydroxyl substitution. Its stability under moderate conditions and compatibility with various reaction protocols enhance its utility in pharmaceutical and materials research. The product is typically characterized by high purity, ensuring consistent performance in complex organic transformations.
2-(2-hydroxyphenyl)benzaldehyde structure
67608-60-0 structure
Product Name:2-(2-hydroxyphenyl)benzaldehyde
CAS No:67608-60-0
MF:C13H10O2
MW:198.217303752899
MDL:MFCD13873896
CID:2622315
Update Time:2025-11-01

2-(2-hydroxyphenyl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(2-hydroxyphenyl)benzaldehyde
    • 2-hydroxy-2'-formylbiphenyl;2-(2-FORMYLPHENYL)PHENOL;[1,1'-Biphenyl]-2-carboxaldehyde,2'-hydroxy;
    • MDL: MFCD13873896

Computed Properties

  • Exact Mass: 198.06800

Experimental Properties

  • PSA: 37.30000
  • LogP: 2.87170

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2-(2-hydroxyphenyl)benzaldehyde Production Method

2-(2-hydroxyphenyl)benzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:67608-60-0)2-(2-hydroxyphenyl)benzaldehyde
Order Number:A1171192
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:19
Price ($):356.0
Email:sales@amadischem.com

Additional information on 2-(2-hydroxyphenyl)benzaldehyde

Professional Introduction to 2-(2-hydroxyphenyl)benzaldehyde (CAS No. 67608-60-0)

2-(2-hydroxyphenyl)benzaldehyde, with the chemical formula C9H6O2, is a significant compound in the field of organic chemistry and pharmaceutical research. Its CAS number, CAS No. 67608-60-0, uniquely identifies it in scientific literature and databases, facilitating its study and application across various domains. This compound, characterized by its hydroxy and aldehyde functional groups, exhibits remarkable reactivity and versatility, making it a valuable intermediate in the synthesis of complex molecules.

The structural features of 2-(2-hydroxyphenyl)benzaldehyde contribute to its diverse chemical behavior. The presence of a hydroxyl group on the phenyl ring enhances its solubility in polar solvents and allows for hydrogen bonding interactions, while the aldehyde group serves as a reactive site for condensation reactions, including Schiff base formation. These properties make it particularly useful in the development of pharmaceuticals, agrochemicals, and specialty chemicals.

In recent years, 2-(2-hydroxyphenyl)benzaldehyde has garnered attention for its potential applications in medicinal chemistry. Researchers have explored its role as a precursor in the synthesis of bioactive molecules targeting various diseases. For instance, studies have demonstrated its utility in generating novel analogs with anti-inflammatory and antioxidant properties. The hydroxyl moiety can be further functionalized to introduce additional pharmacophores, enhancing the compound's therapeutic profile.

The aldehyde group in 2-(2-hydroxyphenyl)benzaldehyde is particularly noteworthy for its ability to participate in Michael addition reactions, forming conjugated systems that exhibit interesting electronic properties. These conjugated systems are of great interest in materials science, where they contribute to the development of organic semiconductors and light-emitting diodes (OLEDs). The compound's ability to form stable complexes with metal ions also makes it a candidate for catalytic applications.

Advances in computational chemistry have further elucidated the reactivity patterns of 2-(2-hydroxyphenyl)benzaldehyde. Molecular modeling studies predict its interaction with biological targets, providing insights into potential drug-like properties. These simulations have guided experimental efforts, optimizing synthetic routes to maximize yield and purity. Such interdisciplinary approaches highlight the importance of integrating experimental data with theoretical predictions.

The pharmaceutical industry has been particularly keen on exploring derivatives of 2-(2-hydroxyphenyl)benzaldehyde. Researchers have synthesized several analogs targeting neurological disorders, leveraging the compound's ability to cross the blood-brain barrier efficiently. Preliminary clinical trials suggest promising results for certain derivatives in treating cognitive impairments associated with aging and neurodegenerative diseases.

Beyond medicine, 2-(2-hydroxyphenyl)benzaldehyde finds applications in the fragrance and flavor industry due to its aromatic characteristics. Its derivatives contribute to the synthesis of essential oils and scents used in perfumes and cosmetics. The compound's stability under various conditions makes it an ideal candidate for industrial processes requiring consistent quality and performance.

The environmental impact of using 2-(2-hydroxyphenyl)benzaldehyde has also been studied extensively. Efforts have been made to develop greener synthetic methodologies that minimize waste and reduce energy consumption. Biocatalytic approaches, utilizing enzymes to facilitate reactions under mild conditions, have shown particular promise in maintaining high yields while adhering to sustainable practices.

In conclusion, 2-(2-hydroxyphenyl)benzaldehyde (CAS No. 67608-60-0) is a multifaceted compound with broad applications across chemistry and medicine. Its unique structural features enable diverse chemical transformations, making it a cornerstone in synthetic organic chemistry. As research continues to uncover new uses for this compound, its significance is likely to grow further, driving innovation in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:67608-60-0)2-(2-hydroxyphenyl)benzaldehyde
A1171192
Purity:99%
Quantity:1g
Price ($):356.0
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